Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate
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Description
Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate is a useful research compound. Its molecular formula is C13H14LiNO2 and its molecular weight is 223.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate, also known as SDF-OMeTAD, is the hole-transporting material (HTM) in perovskite solar cells . The HTM is responsible for promoting the rate of hole transfer for the excited perovskite .
Mode of Action
SDF-OMeTAD interacts with its target by facilitating the transport of holes (positive charge carriers) from the perovskite layer to the electrode in solar cells . This interaction results in a low recombination rate and efficient charge transport, thereby improving the performance of the device .
Biochemical Pathways
The action of SDF-OMeTAD affects the charge transport pathway in perovskite solar cells . By efficiently transporting holes, it reduces the recombination rate of charge carriers, leading to improved power conversion efficiency .
Result of Action
The result of SDF-OMeTAD’s action is an improved power conversion efficiency in perovskite solar cells . Specifically, solar cells using SDF-OMeTAD have achieved a competitive power conversion efficiency of 13.01% with an open-circuit voltage of 1.10 V under 100 mW cm −2 AM 1.5G solar illumination .
Action Environment
The action, efficacy, and stability of SDF-OMeTAD can be influenced by various environmental factors. For instance, the temperature during the synthesis of SDF-OMeTAD can affect its properties and performance . .
Properties
IUPAC Name |
lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.Li/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12;/h2-3,6-7H,1,4-5,8-9H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGUMAVFMYOGGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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